2-Isocyanovaleric acid methyl ester
Overview
Description
2-Isocyanovaleric acid methyl ester is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanovaleric acid methyl ester typically involves the esterification of isocyanovaleric acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanovaleric acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into isocyanovaleric acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: Isocyanovaleric acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
2-Isocyanovaleric acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-isocyanovaleric acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl butyrate: Another ester with a similar structure but different properties.
Ethyl acetate: A commonly used ester in organic synthesis and industry.
Methyl isobutyrate: Similar in structure but with different chemical and physical properties.
Uniqueness: 2-Isocyanovaleric acid methyl ester stands out due to its unique combination of an isocyanate group and an ester functional group
Properties
IUPAC Name |
methyl 2-isocyanopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-5-6(8-2)7(9)10-3/h6H,4-5H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJXOTYDWHYEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272278 | |
Record name | Pentanoic acid, 2-isocyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-73-5 | |
Record name | Pentanoic acid, 2-isocyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730964-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 2-isocyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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